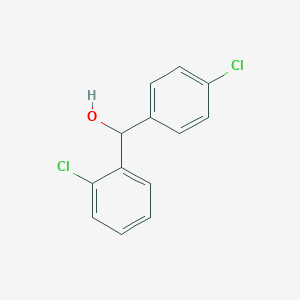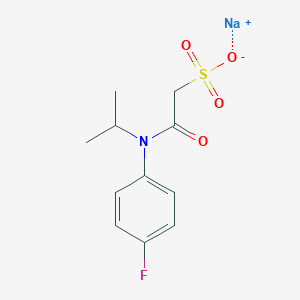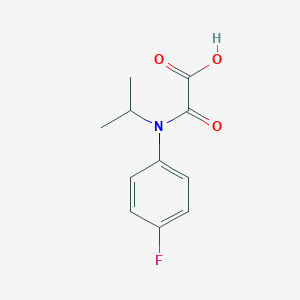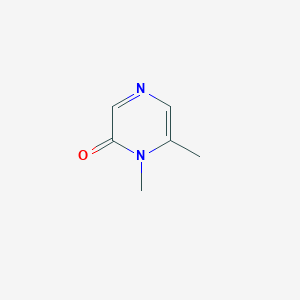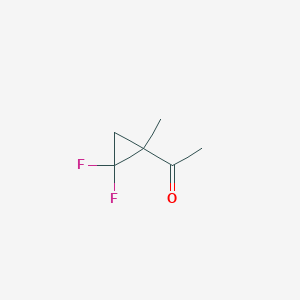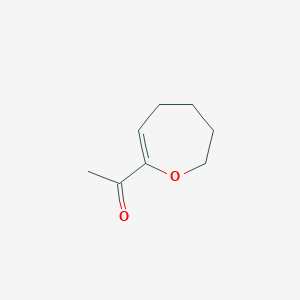
1-Cyclopropylcyclopentanamine
Descripción general
Descripción
1-Cyclopropylcyclopentanamine, also known as cPCA, is a cyclic amine compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a cycloalkyl derivative of amine, which has a cyclopropyl group attached to the cyclopentane ring. The unique structural features of cPCA make it an interesting compound for researchers to study its synthesis, mechanism of action, and potential applications.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropylcyclopentanamine is not yet fully understood. However, it has been reported to act as a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin in the brain. This leads to an increase in serotonin levels, which can help in the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects
1-Cyclopropylcyclopentanamine has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can help in the treatment of depression and anxiety disorders. In addition, 1-Cyclopropylcyclopentanamine has been reported to have anticonvulsant and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Cyclopropylcyclopentanamine in lab experiments include its unique structural features, which make it a useful building block for the synthesis of various compounds. In addition, 1-Cyclopropylcyclopentanamine has been reported to have potential therapeutic applications in the treatment of depression and anxiety disorders.
The limitations of using 1-Cyclopropylcyclopentanamine in lab experiments include its potential toxicity and the need for careful handling. In addition, the synthesis of 1-Cyclopropylcyclopentanamine can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of 1-Cyclopropylcyclopentanamine. One potential area of research is the development of new therapeutic agents for the treatment of depression and anxiety disorders. In addition, 1-Cyclopropylcyclopentanamine can be further studied for its potential applications in the field of organic synthesis.
Another area of research is the study of the mechanism of action of 1-Cyclopropylcyclopentanamine. Further studies are needed to fully understand how 1-Cyclopropylcyclopentanamine interacts with serotonin receptors in the brain.
Conclusion
1-Cyclopropylcyclopentanamine is a cyclic amine compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique structural features make it a useful building block for the synthesis of various compounds, and it has shown promising results as a potential therapeutic agent for the treatment of depression and anxiety disorders. Further studies are needed to fully understand the mechanism of action of 1-Cyclopropylcyclopentanamine and its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
1-Cyclopropylcyclopentanamine has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 1-Cyclopropylcyclopentanamine has been studied for its potential as a therapeutic agent for the treatment of depression and anxiety disorders. It has been reported to act as a selective serotonin reuptake inhibitor (SSRI) and has shown promising results in preclinical studies.
In addition, 1-Cyclopropylcyclopentanamine has been studied for its potential in the field of organic synthesis. It has been reported to be a useful building block for the synthesis of various compounds due to its unique structural features.
Propiedades
Número CAS |
132439-41-9 |
|---|---|
Nombre del producto |
1-Cyclopropylcyclopentanamine |
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
1-cyclopropylcyclopentan-1-amine |
InChI |
InChI=1S/C8H15N/c9-8(7-3-4-7)5-1-2-6-8/h7H,1-6,9H2 |
Clave InChI |
AMNLAEZUDVGLNT-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2CC2)N |
SMILES canónico |
C1CCC(C1)(C2CC2)N |
Sinónimos |
Cyclopentanamine, 1-cyclopropyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

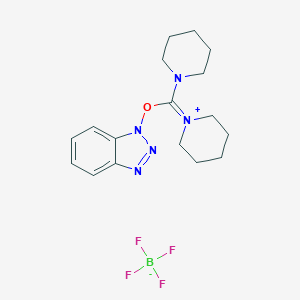
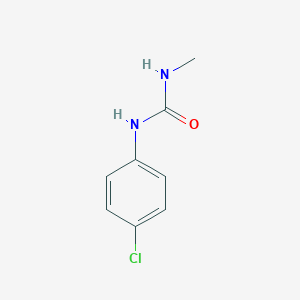
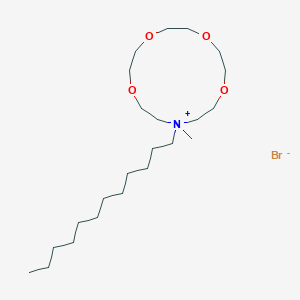
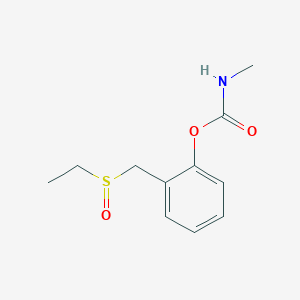
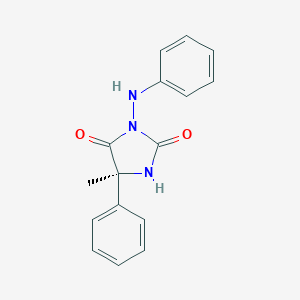
![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)
